(z)-N'-((1h-indol-3-yl)methylene)-2-cyanoacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-N’-[(E)-(1H-indol-3-yl)methylidene]acetohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a cyano group, an indole moiety, and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N’-[(E)-(1H-indol-3-yl)methylidene]acetohydrazide typically involves the condensation of cyanoacetic acid hydrazide with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, under reflux conditions. The general reaction scheme is as follows:
Condensation Reaction: Cyanoacetic acid hydrazide reacts with an aldehyde or ketone to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N’-[(E)-(1H-indol-3-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives.
Scientific Research Applications
2-cyano-N’-[(E)-(1H-indol-3-yl)methylidene]acetohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-cyano-N’-[(E)-(1H-indol-3-yl)methylidene]acetohydrazide involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide
- 2-cyano-N’-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide
- 2-cyano-N’-[(2-chlorobenzylidene)acetohydrazide
Uniqueness
2-cyano-N’-[(E)-(1H-indol-3-yl)methylidene]acetohydrazide is unique due to the presence of the indole moiety, which imparts specific chemical and biological properties. The indole ring is known for its role in various bioactive compounds, making this compound particularly interesting for medicinal chemistry and drug development .
Properties
Molecular Formula |
C12H10N4O |
---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
2-cyano-N-[(Z)-1H-indol-3-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C12H10N4O/c13-6-5-12(17)16-15-8-9-7-14-11-4-2-1-3-10(9)11/h1-4,7-8,14H,5H2,(H,16,17)/b15-8- |
InChI Key |
NDKPKOACXIITRW-NVNXTCNLSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N\NC(=O)CC#N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.